Ethyl 2-(4-carbamoylphenoxy)-2,2-difluoroacetate
Description
Properties
IUPAC Name |
ethyl 2-(4-carbamoylphenoxy)-2,2-difluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO4/c1-2-17-10(16)11(12,13)18-8-5-3-7(4-6-8)9(14)15/h3-6H,2H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRCUDLHADSURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(OC1=CC=C(C=C1)C(=O)N)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1503160-11-9 | |
| Record name | ethyl 2-(4-carbamoylphenoxy)-2,2-difluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-carbamoylphenoxy)-2,2-difluoroacetate typically involves the reaction of 4-carbamoylphenol with ethyl 2,2-difluoroacetate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-Carbamoylphenol} + \text{Ethyl 2,2-difluoroacetate} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-carbamoylphenoxy)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of suitable catalysts or under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 2-(4-carbamoylphenoxy)-2,2-difluoroacetate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-carbamoylphenoxy)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of ethyl 2-(4-carbamoylphenoxy)-2,2-difluoroacetate, highlighting differences in substituents, synthesis, and properties:
Key Structural and Functional Differences
- In contrast, 4-cyanophenyl (electron-withdrawing) and 3-bromophenyl (halogenated) analogs are tailored for electronic modulation or cross-coupling reactivity . The 5-chlorobenzo[d]thiazol-2-yl substituent in Compound 2 introduces heterocyclic bulk, likely improving interaction with hydrophobic enzyme pockets .
Synthesis Efficiency :
- Physical Properties: Most analogs are oils (e.g., ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate), but Compound 2 is isolated as a yellow solid, possibly due to the rigid benzo[d]thiazole group .
Biological Activity
Introduction
Ethyl 2-(4-carbamoylphenoxy)-2,2-difluoroacetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
- Chemical Formula : C12H12F2N2O3
- Molecular Weight : 270.23 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a difluoroacetate moiety, which is known to enhance biological activity through increased lipophilicity and improved binding affinity to biological targets.
Antitumor Activity
Recent studies suggest that derivatives of this compound exhibit significant antitumor properties. For instance, a related compound was shown to induce apoptosis in various cancer cell lines by activating caspase pathways and modulating intracellular calcium levels .
The antitumor activity is primarily attributed to:
- Induction of Apoptosis : The compound activates caspase-3 and alters the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
- Intracellular Calcium Modulation : Increased intracellular calcium levels contribute to the activation of apoptotic pathways.
- Reactive Oxygen Species (ROS) Generation : Elevated ROS levels are implicated in the induction of apoptosis through mitochondrial dysfunction.
Inhibitory Effects on Neutrophils
Another study highlighted the potential of this compound in modulating immune responses. Specifically, it was found to inhibit neutrophil activation, which is critical in preventing excessive inflammatory responses .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | Caspase activation, ROS generation |
| Anti-inflammatory | Inhibits neutrophil activation | Modulation of signaling pathways |
Case Study 1: Anticancer Efficacy
In a controlled study involving human promyelocytic leukemia HL-60 cells, this compound demonstrated a significant reduction in cell viability at concentrations as low as 25 µM. The study reported an IC50 value indicating potent cytotoxicity against these cancer cells .
Case Study 2: Immune Modulation
A separate investigation into the compound's effects on neutrophils revealed that treatment with this compound resulted in decreased superoxide production and CD11b expression. This suggests its potential utility in managing conditions characterized by excessive inflammation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
